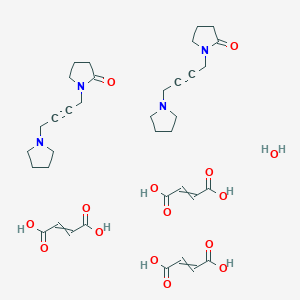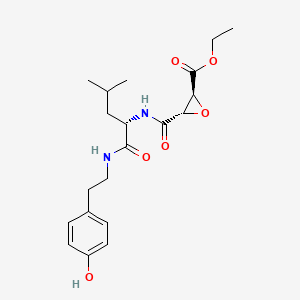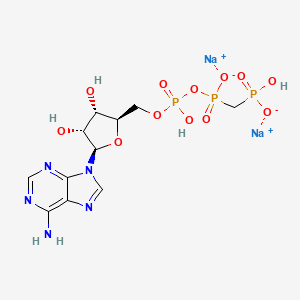
AMP-PCP (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMP-PCP (disodium) is a synthetic analogue of adenosine triphosphate (ATP). It is known for its ability to bind to the N-terminal domain of heat shock protein 90 (Hsp90) with a dissociation constant (Kd) value of 3.8 μM . This binding facilitates the formation of an active homodimer of Hsp90 . The compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMP-PCP (disodium) is synthesized through a series of chemical reactions involving adenosine and methylenediphosphonic acid. The process typically involves the following steps:
Phosphorylation: Adenosine is phosphorylated to form adenosine monophosphate (AMP).
Methylenation: Methylenediphosphonic acid is introduced to form the β,γ-methyleneadenosine 5’-triphosphate structure.
Disodium Salt Formation: The final product is converted into its disodium salt form to enhance solubility and stability.
Industrial Production Methods
Industrial production of AMP-PCP (disodium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
AMP-PCP (disodium) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive phosphate groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield adenosine and methylenediphosphonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, substitution reactions can yield various adenosine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of adenosine and methylenediphosphonic acid.
Scientific Research Applications
AMP-PCP (disodium) has a wide range of applications in scientific research:
Biochemistry: It is used as an ATP analogue to study ATP-dependent processes and enzyme kinetics.
Molecular Biology: The compound is employed in experiments involving Hsp90 to understand its role in protein folding and stabilization.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
AMP-PCP (disodium) exerts its effects by binding to the N-terminal domain of Hsp90. This binding promotes the formation of an active homodimer of Hsp90, which is essential for its chaperone activity. The compound enhances the conformational changes within the lid segment and surrounding regions of Hsp90, facilitating its function in protein folding and stabilization .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The natural counterpart of AMP-PCP (disodium), ATP is involved in numerous cellular processes.
Adenosine Diphosphate (ADP): Another related compound, ADP, is a product of ATP hydrolysis and plays a role in energy transfer.
Adenosine Monophosphate (AMP): AMP is a precursor in the synthesis of ATP and other nucleotides.
Uniqueness
AMP-PCP (disodium) is unique due to its methylene bridge, which makes it resistant to hydrolysis by ATPases. This property allows it to act as a stable ATP analogue in various biochemical assays and research applications .
Properties
Molecular Formula |
C11H16N5Na2O12P3 |
|---|---|
Molecular Weight |
549.17 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |
InChI Key |
KZCUOVRMGTZINH-LYYWGVPGSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



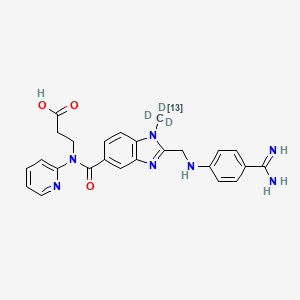
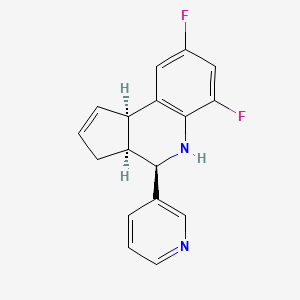
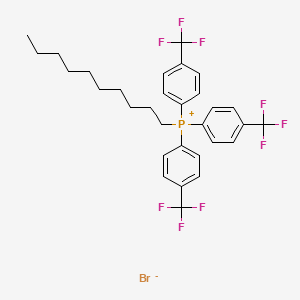
![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B10824247.png)
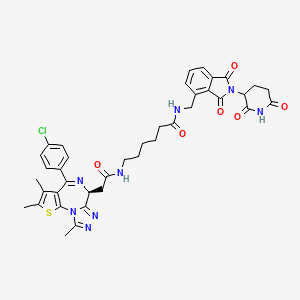
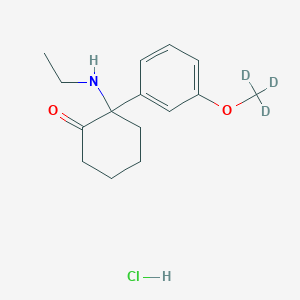
![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)
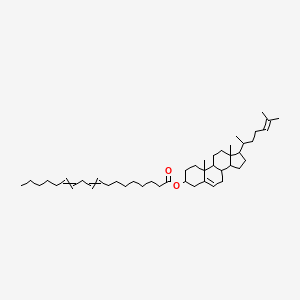
![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10824287.png)
